molecular formula C14H16N4O3S B2853947 Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 953201-28-0

Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No. B2853947
CAS RN: 953201-28-0
M. Wt: 320.37
InChI Key: CUSLZTYWNZUJHP-UHFFFAOYSA-N
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Description

“Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Chemical Reactions Analysis

Thiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Potential Anticancer Applications

The compound Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate, due to its structural complexity, finds relevance in the synthesis of various derivatives with potential applications in scientific research, particularly in the field of medicinal chemistry. A study by Temple et al. (1983) focused on synthesizing a series of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derivatives from similar compounds. These derivatives were evaluated for their anticancer properties, particularly in inhibiting the proliferation of cultured L1210 cells and extending the survival of mice bearing P388 leukemia, showcasing their potential as anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Antimicrobial and Antituberculosis Activity

Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate and its derivatives also exhibit significant antimicrobial properties. In research by Jeankumar et al. (2013), thiazole-aminopiperidine hybrid analogues were synthesized, showing activity against Mycobacterium tuberculosis. One of the compounds demonstrated promising results in various assays, including Mycobacterium smegmatis GyrB ATPase assay, MTB DNA gyrase supercoiling assay, and antituberculosis activity, without being cytotoxic at relevant concentrations (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Heterocyclic Chemistry and Novel Derivatives Synthesis

The structural motif of Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is instrumental in the synthesis of heterocyclic compounds. Bhoi et al. (2016) reported the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These derivatives were synthesized using a one-pot, three-component approach under solvent-free conditions, demonstrating the compound's utility in creating poly-functionalized heterocycles with potential biological activities (Bhoi, Borad, Pithawala, & Patel, 2016).

Molluscicidal Properties and Environmental Applications

The derivatives of Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate have been investigated for their molluscicidal properties. A study by El-Bayouki and Basyouni (1988) synthesized new thiazolo[5,4-d]pyrimidines that demonstrated activity against Biomphalaria alexandrina snails, the intermediate host of schistosomiasis. This research indicates the compound's potential application in controlling snail populations to combat schistosomiasis (El-Bayouki & Basyouni, 1988).

properties

IUPAC Name

ethyl N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-2-21-14(20)18-13-17-11(9-22-13)7-12(19)16-8-10-3-5-15-6-4-10/h3-6,9H,2,7-8H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSLZTYWNZUJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate

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